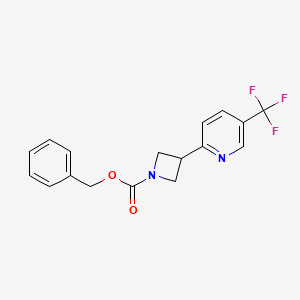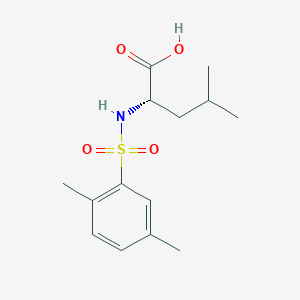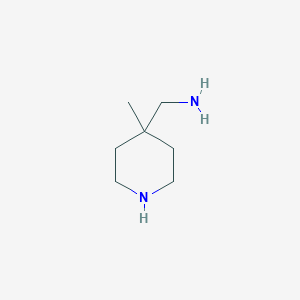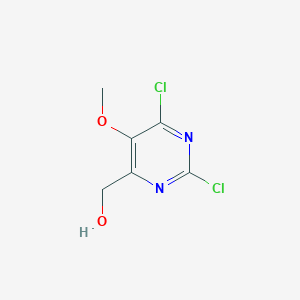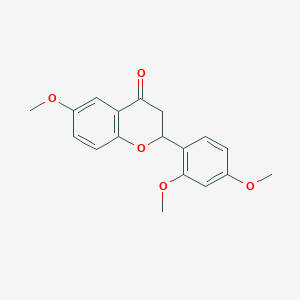
6,2',4'-Trimethoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,2’,4’-Trimethoxyflavanone is a flavonoid compound known for its potent biological activities. It is a derivative of flavanone, characterized by the presence of three methoxy groups at the 6, 2’, and 4’ positions on the flavanone skeleton. This compound has garnered significant interest due to its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’,4’-Trimethoxyflavanone typically involves the methoxylation of flavanone derivatives. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Specific reaction conditions such as the use of acidic or basic catalysts, temperature control, and solvent selection are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of 6,2’,4’-Trimethoxyflavanone may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6,2’,4’-Trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
6,2’,4’-Trimethoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: It serves as a tool for investigating the biological roles of flavonoids, particularly in cell signaling and gene expression.
Medicine: Its potential as an AHR antagonist makes it a candidate for developing anti-inflammatory and anticancer therapies.
Industry: It is utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
6,2’,4’-Trimethoxyflavanone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). By binding to AHR, it inhibits the receptor’s ability to mediate gene induction in response to environmental toxins such as dioxins and polycyclic aromatic hydrocarbons. This inhibition can lead to reduced expression of AHR target genes, including those involved in xenobiotic metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,3’,4’-Trimethoxyflavanone: Another trimethoxyflavanone with methoxy groups at different positions.
5,2’-Dihydroxy-6,7,4’-trimethoxyflavanone: A hydroxylated derivative with additional biological activities.
6-Hydroxy-4’,5,7-trimethoxyflavone: A related flavone with hydroxyl and methoxy groups
Uniqueness
6,2’,4’-Trimethoxyflavanone is unique due to its specific methoxy substitution pattern, which confers distinct biological activities, particularly its potent AHR antagonism. This makes it a valuable compound for studying AHR-related pathways and developing therapeutic agents targeting AHR-mediated diseases .
Propriétés
Formule moléculaire |
C18H18O5 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-9,18H,10H2,1-3H3 |
Clé InChI |
GLQDUOUZVYGIDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

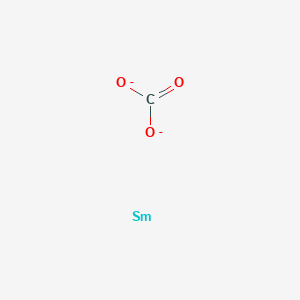
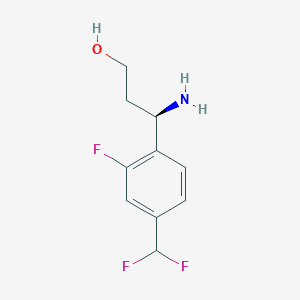
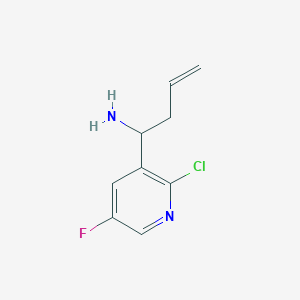
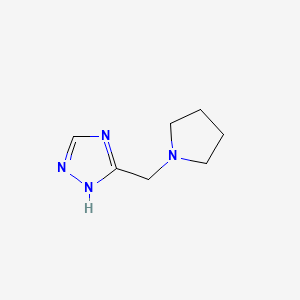
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
